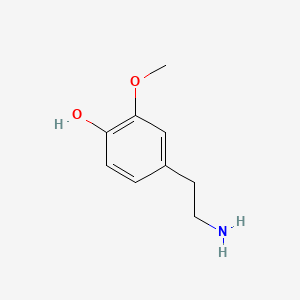

3-Methoxytyramine

説明

Historical Context of Research on Phenylethylamines and Methoxyphenols

The study of phenylethylamines and methoxyphenols has a rich history rooted in the exploration of naturally occurring alkaloids and their physiological effects. Early research in the late 19th and early 20th centuries focused on the isolation and characterization of these compounds from plant sources, such as cacti. wikipedia.org This foundational work laid the groundwork for understanding their chemical structures and potential pharmacological activities. The subsequent decades saw a burgeoning interest in the synthesis of phenylethylamine derivatives, driven by the desire to understand structure-activity relationships and to develop new therapeutic agents. The discovery of their roles as neurotransmitters and neuromodulators in the mid-20th century marked a pivotal moment, shifting the research focus towards their functions in the central nervous system. The study of methoxyphenols, often in conjunction with phenylethylamines, has been crucial for understanding the metabolism and inactivation of catecholamines, a class of neurotransmitters that includes dopamine (B1211576). This historical trajectory has paved the way for the detailed investigation of specific compounds like 4-(2-Aminoethyl)-2-methoxyphenol.

Nomenclature and Chemical Classification in Scientific Literature

The precise identification and classification of chemical compounds are fundamental to scientific communication and research. 4-(2-Aminoethyl)-2-methoxyphenol is known by several synonyms in scientific literature, and its classification reflects its core chemical structure.

3-Methoxytyramine and Related Synonyms

In scientific and commercial contexts, 4-(2-Aminoethyl)-2-methoxyphenol is most commonly referred to as This compound (3-MT). wikipedia.org This name highlights its relationship to tyramine (B21549) and its methylated nature. Other frequently used synonyms include 3-O-methyldopamine, 4-hydroxy-3-methoxyphenylethylamine, and 2-methoxy-4-(2-aminoethyl)phenol. nih.gov The Chemical Abstracts Service (CAS) has assigned the number 554-52-9 to this compound, providing a unique identifier for database searches and regulatory purposes. nih.govscbt.comnist.govepa.govchemicalbook.comsigmaaldrich.com Its IUPAC (International Union of Pure and Applied Chemistry) name is systematically defined as 4-(2-aminoethyl)-2-methoxyphenol . nih.govsigmaaldrich.comnih.gov

| Identifier Type | Identifier |

| Common Name | This compound (3-MT) |

| IUPAC Name | 4-(2-aminoethyl)-2-methoxyphenol |

| CAS Number | 554-52-9 |

| Other Synonyms | 3-O-methyldopamine, 4-hydroxy-3-methoxyphenylethylamine, 2-methoxy-4-(2-aminoethyl)phenol |

Classification within Phenolic Derivatives and Phenethylamines

From a structural standpoint, 4-(2-Aminoethyl)-2-methoxyphenol belongs to two principal classes of organic compounds: phenolic derivatives and phenethylamines. nih.govchemicalbook.com

As a phenolic derivative , it possesses a hydroxyl (-OH) group directly attached to an aromatic ring. This functional group imparts specific chemical properties, including acidity and reactivity towards electrophilic substitution.

As a phenethylamine (B48288) , it features a phenethyl group (a phenyl ring attached to a two-carbon chain) with a terminal amine group. wikipedia.orgchemicalbook.com This structural motif is characteristic of many neurotransmitters and psychoactive compounds. The presence of both the phenolic hydroxyl and the aminoethyl groups is critical to its biological activity and metabolic fate. nih.govchemicalbook.com

Significance as a Dopamine Metabolite and Trace Amine in Biological Systems

The biological importance of 4-(2-Aminoethyl)-2-methoxyphenol stems from its dual identity as a major metabolite of dopamine and a trace amine. wikipedia.orgtaylorandfrancis.com

In the metabolic pathway of dopamine, the enzyme catechol-O-methyltransferase (COMT) catalyzes the transfer of a methyl group to one of the hydroxyl groups of dopamine, resulting in the formation of this compound. wikipedia.orgtaylorandfrancis.com This process is a key mechanism for the inactivation of dopamine in the synaptic cleft. The resulting this compound can be further metabolized by monoamine oxidase (MAO) to produce homovanillic acid (HVA), which is then excreted in the urine. wikipedia.org The measurement of this compound levels in plasma and urine has become a valuable tool in clinical diagnostics, particularly as a biomarker for certain types of tumors. taylorandfrancis.comnih.gov

In addition to its role as a metabolite, this compound is also classified as a trace amine . wikipedia.org Trace amines are a family of endogenous compounds that are structurally related to classical monoamine neurotransmitters but are present in much lower concentrations in the brain. wikipedia.org Although initially considered inactive byproducts, research has revealed that trace amines, including this compound, can act as neuromodulators by binding to specific receptors, such as the trace amine-associated receptor 1 (TAAR1). wikipedia.org

Overview of Research Trajectories and Interdisciplinary Relevance

Research on 4-(2-Aminoethyl)-2-methoxyphenol has evolved from basic chemical characterization to complex investigations of its role in health and disease. Current research trajectories are highly interdisciplinary, spanning fields such as:

Neuroscience: Investigating its role in dopaminergic neurotransmission, its interaction with trace amine receptors, and its potential involvement in neurological and psychiatric disorders. nih.govnih.gov

Oncology: Studying its utility as a biomarker for the diagnosis and monitoring of neuroblastoma and other dopamine-producing tumors. taylorandfrancis.comnih.gov

Pharmacology: Exploring the effects of drugs on its metabolism and its potential as a target for therapeutic intervention. nih.gov

Analytical Chemistry: Developing sensitive and specific methods for its detection and quantification in biological samples. nih.gov

The continued exploration of 4-(2-Aminoethyl)-2-methoxyphenol's multifaceted nature promises to yield further insights into fundamental biological processes and to open new avenues for clinical applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(2-aminoethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVQKHQLANKJQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1477-68-5 (hydrochloride) | |

| Record name | 3-Methoxytyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40862189 | |

| Record name | 4-(2-Aminoethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methoxytyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

554-52-9 | |

| Record name | 3-Methoxytyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxytyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminoethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminoethyl)-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-O-METHYLDOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH2767EDP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methoxytyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Derivatization of 4 2 Aminoethyl 2 Methoxyphenol

Established Synthetic Pathways for 4-(2-Aminoethyl)-2-methoxyphenol

The synthesis of 4-(2-Aminoethyl)-2-methoxyphenol, a substituted phenethylamine (B48288), can be approached through several strategic methodologies. These range from advanced catalytic processes to more traditional multi-step sequences.

Approaches from Cyclic Nitronates with Silyl Ketene Acetals and Silyl Triflate Catalysis

The synthesis of β-amino acid derivatives and related nitrogen compounds can be achieved through the enantioselective addition of ketene silyl acetals to nitrones. researchgate.net This methodology provides a pathway for constructing the core structure of compounds like 4-(2-Aminoethyl)-2-methoxyphenol. The process involves the reaction of nitrones, which can be derived from the oxidation of secondary amines, with ketene silyl acetals in the presence of a catalyst. researchgate.net

Silyl triflates, such as trimethylsilyl trifluoromethanesulfonate, are effective catalysts in these types of reactions. They can activate both thioesters and imines for Mukaiyama-Mannich type additions. researchgate.net This dual activation role is crucial for facilitating the carbon-carbon bond formation necessary to build the ethylamine (B1201723) side chain attached to the phenolic ring. While this represents a general strategy for synthesizing β-amino carbonyl compounds, its application to a specific precursor of 4-(2-Aminoethyl)-2-methoxyphenol would involve the use of a suitably substituted cyclic nitronate derived from a 2-methoxyphenol derivative.

Solvent-Free Amidation Reactions and Intermediate Formation

Solvent-free reaction conditions are a cornerstone of green chemistry, and their application in synthesis can be highly effective. Amide bond formation, a critical step in many organic syntheses, can be achieved without solvents. One such method involves the reaction of carboxylic acids and primary amines under infrared (IR) light, which can produce amides in yields ranging from 50% to 85%. scirp.org Another approach utilizes methoxysilanes as coupling agents to facilitate the formation of amides from carboxylic acids and amines in good to excellent yields, also without the need for a solvent. nih.gov

These solvent-free amidation methods could be employed to create key intermediates in a synthetic route to 4-(2-Aminoethyl)-2-methoxyphenol. For instance, a precursor molecule containing a carboxylic acid group could be coupled with an amine under these conditions to form an amide, which is then subsequently reduced to form the final aminoethyl side chain. Similarly, Michael-type additions of amines to electron-deficient alkenes can proceed without any solvent or catalyst, providing another green pathway to β-amino derivatives that could serve as intermediates. researchgate.net

| Methodology | Reagents/Conditions | Key Feature | Potential Application |

|---|---|---|---|

| IR-Assisted Amidation | Carboxylic Acids, Primary Amines, IR Light | Eliminates the need for conventional heating and solvents. scirp.org | Formation of an amide intermediate. |

| Methoxysilane Coupling | Carboxylic Acids, Amines, Tetramethoxysilane | Good to excellent yields without exclusion of air or moisture. nih.gov | Formation of an amide intermediate. |

| Michael Addition | Amines, α,β-unsaturated nitriles/esters/ketones | Catalyst-free conjugate addition. researchgate.net | Synthesis of β-amino derivative intermediates. |

Multi-Step Synthetic Strategies

Multi-step synthesis is a fundamental approach in organic chemistry for creating complex molecules from simpler, readily available starting materials. vapourtec.comlittleflowercollege.edu.in This strategy involves a sequence of chemical reactions to build the target molecule, often forming one or more intermediate compounds along the way. littleflowercollege.edu.in

A plausible multi-step synthesis for 4-(2-Aminoethyl)-2-methoxyphenol could be adapted from established methods for similar structures, such as 4-(2-aminoethyl)phenol (tyramine). A patented method for tyramine (B21549) synthesis involves a two-stage process starting from 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol. google.com This precursor is first heated with hydrobromic acid to produce 4-(2-bromoethyl)phenol, which is then treated with ammonia in methanol (B129727) to yield the final product. google.com A similar strategy could be envisioned for 4-(2-Aminoethyl)-2-methoxyphenol, starting with a corresponding 4-(2-hydroxyethyl)-2-methoxyphenol precursor. Such multi-step approaches allow for the controlled and efficient construction of the target compound. vapourtec.com

Derivatization Strategies and Synthesis of Analogues

The primary amine and phenolic hydroxyl groups of 4-(2-Aminoethyl)-2-methoxyphenol offer reactive sites for chemical modification, allowing for the synthesis of a wide range of derivatives and analogues.

Synthesis of Amide Derivatives

The primary amine of 4-(2-Aminoethyl)-2-methoxyphenol can readily undergo acylation reactions with carboxylic acids or their derivatives to form amides. A variety of coupling methods can be employed for this transformation.

Standard Coupling Reagents: A convenient protocol for amide bond formation involves the use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP), often with a catalytic amount of Hydroxybenzotriazole (HOBt). nih.gov This method is effective for a range of functionalized amide derivatives. nih.gov

Metal-Free Conditions: An alternative, environmentally friendly approach uses an I2/TBHP (tert-butyl hydroperoxide) system to couple anilines with various acids. sci-hub.se This metal-free condition has a broad substrate scope and proceeds efficiently with excellent functional group tolerance. sci-hub.se

Direct Reaction: In some cases, amide derivatives can be synthesized by refluxing an equimolar quantity of a substituted amine with an amino acid ester in a solvent like methanol. sphinxsai.com

These methods allow for the attachment of various acyl groups to the nitrogen atom of 4-(2-Aminoethyl)-2-methoxyphenol, yielding a diverse library of amide derivatives.

| Method | Key Reagents | Description |

|---|---|---|

| Carbodiimide Coupling | EDC, DMAP, HOBt | A common and effective method for forming amide bonds from carboxylic acids and amines. nih.gov |

| Metal-Free Oxidation | Iodine (I2), TBHP | A metal-free system for the oxidative amidation of acids and amines. sci-hub.se |

| Direct Reflux | Methanol, Heat | Direct condensation of an amine with an ester under reflux conditions. sphinxsai.com |

Formation of Schiff Bases from Related Phenolic and Amine Precursors

Schiff bases, or imines, are formed by the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). scispace.com This reaction is a two-step process involving a nucleophilic addition to form a hemiaminal intermediate, followed by dehydration to generate the imine. scispace.com

The primary amine of 4-(2-Aminoethyl)-2-methoxyphenol can react with various aldehydes and ketones to form Schiff bases. Phenolic aldehydes, such as isovanillin or vanillin (B372448), are particularly relevant precursors. The synthesis of Schiff bases from isovanillin and various primary amines has been shown to produce excellent yields. nih.gov The reaction typically involves refluxing the amine and the aldehyde in a suitable solvent, often with a catalytic amount of acid. jetir.orgunsri.ac.id The resulting Schiff base incorporates both the phenethylamine backbone and the structure of the carbonyl precursor, leading to the formation of complex, multi-functional molecules.

Esterification and Preparation of Phenolic Ester Derivatives

The synthesis of phenolic ester derivatives from 4-(2-aminoethyl)-2-methoxyphenol involves the chemical modification of its phenolic hydroxyl group. A primary method for this transformation is esterification, which typically requires a carboxylic acid and an acid catalyst. The presence of both a primary amine and a phenolic hydroxyl group in the molecule necessitates a strategic approach, as the amino group is generally more nucleophilic than the phenolic hydroxyl group. To achieve selective esterification at the phenol (B47542) position, the amino group must first be protected.

A common strategy involves reacting 4-(2-aminoethyl)-2-methoxyphenol with a protecting agent like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This reaction selectively forms a tert-butoxycarbonyl (Boc)-protected amine, leaving the phenolic hydroxyl group available for subsequent reactions.

Once the amine is protected, the phenolic hydroxyl group can be esterified through various methods. One common laboratory method is Fischer-Speier esterification, where the protected compound is reacted with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This acid-catalyzed reaction is an equilibrium process. To favor the formation of the ester product, reaction conditions can be manipulated, for instance, by using an excess of the alcohol or by removing water as it is formed.

Alternatively, more reactive derivatives of carboxylic acids, such as acid chlorides or anhydrides, can be used to acylate the phenol under basic conditions. This method avoids the production of water and often proceeds to completion. The choice of method depends on the specific carboxylic acid being used and the desired reaction efficiency. After the ester is formed, the Boc protecting group on the amine can be removed under acidic conditions, for example, using trifluoroacetic acid (TFA), to yield the final phenolic ester derivative.

Catalytic approaches using solid acid catalysts, such as silica-sulfuric acid (SiO₂-SO₃H), have also been developed for the esterification of phenols. researchgate.netusp.br These heterogeneous catalysts are often more environmentally friendly and can be easily separated from the reaction mixture. usp.br Microwave irradiation has been shown to accelerate these reactions, leading to higher yields in shorter time frames. researchgate.netusp.br

Incorporation into Complex Molecular Architectures (e.g., Verapamil Analogs, Pac-WOBE)

The structural backbone of 4-(2-aminoethyl)-2-methoxyphenol makes it a valuable starting material for the synthesis of more complex molecules, including pharmacologically active compounds like verapamil analogs and chemical probes such as Pac-WOBE.

Verapamil Analogs: Verapamil is a calcium channel blocker used in the treatment of various cardiovascular conditions. nih.gov Synthetic analogs are often created to investigate structure-activity relationships, improve pharmacokinetic properties, or introduce labels for imaging studies. nih.govacs.org In the synthesis of certain fluorine-18 labeled verapamil analogs, 4-(2-aminoethyl)-2-methoxyphenol serves as a key building block. acs.org The synthesis typically begins with the protection of the amino group, for example, with a Boc group. The resulting intermediate can then undergo further reactions, such as reductive amination with an appropriate aldehyde, to construct the core structure of the verapamil analog. acs.org This modular approach allows for the introduction of various functional groups and isotopic labels. acs.orgnih.gov

| Step | Reagents and Conditions | Purpose |

| 1. Amine Protection | 4-(2-aminoethyl)-2-methoxyphenol, di-tert-butyl dicarbonate (Boc₂O), triethylamine, methanol, 50°C | To selectively protect the primary amine, allowing the phenolic hydroxyl group to be modified in subsequent steps. acs.org |

| 2. Reductive Amination | Boc-protected amine, appropriate aldehyde (e.g., (R)-aldehyde 12), NaBH(OAc)₃, Na₂SO₄, DCE | To form the secondary amine linkage, building the core of the verapamil structure. acs.org |

| 3. Deprotection & Labeling | Acidic conditions (e.g., TFA) to remove Boc group, followed by specific labeling reactions | To yield the final analog and introduce a label (e.g., ¹⁸F) for imaging studies. nih.gov |

Pac-WOBE: The synthesis of Pac-WOBE, a photoaffinity probe, also utilizes a derivative of 4-(2-aminoethyl)-2-methoxyphenol. The process involves a peptide coupling reaction between 5-(2-aminoethyl)-2-methoxyphenol (B1195343) and a carboxylic acid fragment containing a diazirine and an alkyne moiety. This is followed by an SN2 substitution reaction to complete the synthesis of the probe.

Synthesis of Transition Metal Complexes with 4-(2-Aminoethyl)-2-methoxyphenol Ligands

4-(2-Aminoethyl)-2-methoxyphenol and its derivatives can act as ligands, forming coordination complexes with transition metals. The molecule itself contains potential donor atoms (the nitrogen of the amino group and the oxygen of the phenolic hydroxyl group) that can bind to a metal center.

More commonly, it is first derivatized to create more complex, multidentate ligands. A frequent strategy is to form a Schiff base ligand. This is achieved by the condensation reaction between the primary amino group of 4-(2-aminoethyl)-2-methoxyphenol and an aldehyde or ketone. For example, reacting it with a salicylaldehyde derivative can produce a tridentate ligand with nitrogen and oxygen donor atoms. researchgate.net

These Schiff base ligands can then be reacted with various transition metal salts (e.g., Cr(III), Fe(III), Ru(III)) to form stable metal complexes. researchgate.net Spectroscopic analyses, such as FT-IR and UV-Vis, are used to characterize these complexes and confirm the coordination of the ligand to the metal ion. researchgate.netnih.gov Molar conductance measurements often indicate that the resulting complexes are non-electrolytic. researchgate.net The geometry of these complexes, such as octahedral, is determined through techniques like electronic spectra studies. researchgate.netrjpbcs.com The formation of such complexes is significant as it can impart novel biological or catalytic properties not present in the free ligand. nih.govmdpi.com

Synthesis of Rigidified and Labeled Analogues for Receptor Studies

To study the interactions of molecules with biological receptors, chemists often synthesize analogs that are either "rigidified" to lock them into a specific conformation or "labeled" with an isotope for detection and quantification.

Rigidified Analogues: By incorporating the flexible ethylamine side chain of 4-(2-aminoethyl)-2-methoxyphenol into a cyclic or bicyclic system, conformationally constrained or "rigidified" analogs can be created. This is a valuable strategy in medicinal chemistry to understand the bioactive conformation of a molecule when it binds to its receptor. For example, the synthesis of 6,8-diazabicyclo[3.2.2]nonanes creates rigid structures that mimic the spatial arrangement of an ethylenediamine moiety. nih.gov These rigid analogs can then be tested for their binding affinity to specific receptors, providing insight into the conformational requirements for binding. nih.govnih.gov

Labeled Analogues: Isotopic labeling is crucial for receptor binding assays and in vivo imaging techniques like Positron Emission Tomography (PET). mdanderson.orgnih.govresearchgate.netmdpi.com 4-(2-Aminoethyl)-2-methoxyphenol is a precursor for synthesizing radiolabeled molecules, such as the fluorine-18 labeled verapamil analogs used for PET imaging studies of P-glycoprotein function. acs.org The synthesis involves incorporating the positron-emitting isotope, ¹⁸F, into the molecular structure. This allows for the non-invasive imaging and quantification of the molecule's distribution and target engagement in living systems. acs.orgnih.gov

Catalytic Approaches and Reaction Mechanism Investigations

The synthesis of derivatives from 4-(2-aminoethyl)-2-methoxyphenol employs various catalytic methods and involves distinct reaction mechanisms.

Catalytic Approaches:

Acid Catalysis: As seen in Fischer esterification, strong Brønsted acids (e.g., H₂SO₄) or Lewis acids are used to catalyze the reaction between the phenolic hydroxyl group and a carboxylic acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making it a more reactive electrophile for nucleophilic attack by the phenol. researchgate.net Heterogeneous acid catalysts, such as sulfonated silica, offer advantages in terms of reusability and simplified product purification. usp.br

Metal-Mediated Catalysis: In more complex syntheses, transition metal catalysts may be used for cross-coupling reactions to build larger molecular architectures.

Biocatalysis: Enzymes, such as lipases, can be used as catalysts for esterification reactions under mild conditions. nih.gov This approach offers high selectivity and is environmentally benign.

Reaction Mechanism Investigations: Understanding the reaction mechanisms is key to optimizing synthetic routes and predicting product outcomes.

Esterification: The mechanism of Fischer esterification involves a series of reversible protonation, nucleophilic attack, and dehydration steps. The initial protonation of the carboxylic acid is followed by the attack of the phenolic hydroxyl group to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule lead to the final ester product.

Schiff Base Formation: The formation of Schiff base ligands from the primary amine involves the nucleophilic attack of the amine on a carbonyl carbon (of an aldehyde or ketone), forming a hemiaminal intermediate. This is followed by dehydration, typically acid-catalyzed, to yield the final imine (Schiff base).

Coordination Chemistry: The formation of metal complexes involves the donation of electron pairs from the ligand's donor atoms (e.g., N, O) to the empty orbitals of the transition metal ion. The study of the coordination process can reveal the stoichiometry and geometry of the resulting complex. For instance, studies on the reaction between the related compound 4-ethyl-2-methoxyphenol and Ca²⁺ have detailed a multi-stage mechanism involving initial neutralization followed by coordination reactions. nih.govresearchgate.net

Biological Activities and Molecular Mechanisms of 4 2 Aminoethyl 2 Methoxyphenol

Neurobiological Activity and Neurotransmitter Pathway Modulation

The structural similarity of 4-(2-Aminoethyl)-2-methoxyphenol to key neurotransmitters provides the foundation for its neurobiological effects. It is primarily recognized as a major extracellular metabolite of dopamine (B1211576), formed via the action of the enzyme catechol-O-methyltransferase (COMT).

Interaction with Neurotransmitter Receptors

4-(2-Aminoethyl)-2-methoxyphenol and its analogs interact with a variety of monoamine receptors. Research has shown that related phenethylamine (B48288) derivatives can bind to serotonergic 5-HT₂A receptors and adrenergic receptors. nih.gov The specific interactions are influenced by the substitution patterns on the phenethylamine core structure. nih.govfrontiersin.org For instance, the introduction of different chemical groups can affect the compound's affinity and whether it acts as an agonist or antagonist at these receptor sites. nih.govresearchgate.net While many derivatives show a preference for 5-HT₂A receptors, interactions with other serotonin (B10506) receptors like 5-HT₁A and 5-HT₂C, as well as monoamine transporters, have also been documented, though often with lower potency. nih.govfrontiersin.org

Agonist Activity at Trace Amine-Associated Receptor 1 (TAAR1)

A significant aspect of the neurobiological profile of 4-(2-Aminoethyl)-2-methoxyphenol is its activity as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). researchgate.netmdpi.com TAAR1 is a G protein-coupled receptor that modulates monoaminergic systems, including dopamine, serotonin, and glutamate (B1630785) pathways. mdpi.comnih.gov The activation of TAAR1 by agonists can counteract excessive dopaminergic activity, a mechanism relevant to conditions like schizophrenia. mdpi.com The 4-(2-aminoethyl)piperidine core, a structure related to 4-(2-Aminoethyl)-2-methoxyphenol, has been identified as a novel scaffold for potent TAAR1 agonists. mdpi.com

| Compound Class | Core Structure | TAAR1 Activity | Reference |

|---|---|---|---|

| Phenethylamine Derivatives | 4-(2-aminoethyl)piperidine | Agonist (EC₅₀ = 0.507 μM for initial hit) | mdpi.com |

| 2C-BI Derivatives | 2,5-dimethoxyphenethylamine | Some derivatives activate human TAAR1 | nih.gov |

| 2C-O Derivatives | 4-alkoxy-2,5-dimethoxyphenethylamine | Generally do not activate human TAAR1, with some exceptions in the micromolar range | frontiersin.org |

Influence on Neurological Pathways and Hyperlocomotion

The agonist activity of TAAR1 modulators derived from structures like 4-(2-Aminoethyl)-2-methoxyphenol has been shown to influence neurological pathways and related behaviors. researchgate.netmdpi.com Specifically, in animal models with dopamine-dependent hyperlocomotion, such as dopamine transporter knockout (DAT-KO) rats, TAAR1 agonists have demonstrated the ability to produce a dose-dependent reduction in this excessive movement. mdpi.comnih.gov This effect is attributed to the modulation of dopamine systems, highlighting the potential of TAAR1 agonists to regulate conditions associated with increased dopaminergic function. researchgate.netmdpi.com The extracellular dopamine metabolite 3-methoxytyramine (3-MT), which is 4-(2-Aminoethyl)-2-methoxyphenol, has been observed to induce significant behavioral activation in dopamine-deficient mice. chemicalbook.com

Anticancer Research and Cytotoxic Mechanisms

In addition to its neurobiological profile, 4-(2-Aminoethyl)-2-methoxyphenol and its structural analogs have been investigated for their potential anticancer properties. The research focuses on their ability to induce programmed cell death and interfere with essential cellular processes in cancer cells.

Induction of Apoptosis in Cancer Cell Lines (e.g., HeLa, MCF-7)

Derivatives of 2-methoxyphenol have demonstrated cytotoxic effects against various cancer cell lines, including human cervical cancer (HeLa) and breast cancer (MCF-7) cells. nih.govnih.gov One such derivative, (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), was found to be cytotoxic to HeLa cells by inducing apoptosis. nih.gov This process involved the activation of caspases, which are key enzymes in the apoptotic cascade. nih.gov Specifically, MMPP treatment led to the activation of caspase-3, -8, and -9 and significantly increased the expression of death receptors DR5 and FAS on the cell surface, indicating that apoptosis is primarily initiated through the extrinsic pathway. nih.gov

In MCF-7 breast cancer cells, MMPP also induced apoptosis, as evidenced by growth inhibition and the activation of pro-apoptotic proteins including caspase-3, caspase-8, caspase-9, and Bax, while inhibiting the anti-apoptotic protein Bcl-2. nih.gov Other aminophenol analogues have also shown the ability to suppress the growth of MCF-7 cells and induce apoptosis. nih.gov Similarly, eugenol, a related methoxyphenol, has been shown to induce apoptosis in HeLa cells, associated with a decrease in the anti-apoptotic Bcl-2 protein and an increase in the pro-apoptotic Bax protein. mdpi.com

| Compound | Cell Line | Key Apoptotic Mechanism | Reference |

|---|---|---|---|

| (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | HeLa | Activation of caspases-3, -8, -9; Increased expression of death receptors DR5 and FAS (Extrinsic Pathway) | nih.gov |

| (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | MCF-7 | Activation of caspases-3, -8, -9, and Bax; Inhibition of Bcl-2 | nih.gov |

| Eugenol (4-allyl-2-methoxyphenol) | HeLa | Decreased Bcl-2 expression; Increased Bax expression | mdpi.com |

| p-Dodecylaminophenol / p-Decylaminophenol | MCF-7, HL60 | Induction of apoptosis correlated with cellular incorporation | nih.gov |

Inhibition of Nucleotide Biosynthesis

While direct inhibition of nucleotide biosynthesis by 4-(2-Aminoethyl)-2-methoxyphenol itself is not extensively detailed in the provided search results, the broader class of nucleotide analogues, including those with aminomethyl groups, has been synthesized and studied for biological activity. nih.gov For example, a series of purine (B94841) and pyrimidine (B1678525) nucleotide analogues featuring aminomethyl groups were created and tested for antiviral properties. nih.gov This line of research demonstrates that modifying nucleotide structures with components similar to those in 4-(2-Aminoethyl)-2-methoxyphenol is a strategy for developing biologically active agents, although the primary focus of the cited study was antiviral rather than anticancer activity through nucleotide biosynthesis inhibition. nih.gov The anticancer activity of some compounds is linked to targeting aerobic glycolysis, a metabolic pathway that cancer cells often rely on, which is conceptually related to disrupting the building blocks necessary for proliferation. oncotarget.com

In Vitro Cytotoxicity Studies on Breast Cancer Cells (e.g., MCF-7) and Other Malignancies

While direct cytotoxic studies on 4-(2-Aminoethyl)-2-methoxyphenol are not extensively detailed in the available research, numerous studies have explored the anticancer potential of its structural derivatives against various human cancer cell lines. These investigations highlight the influence of the methoxyphenyl group in conferring cytotoxic activity.

Derivatives of sulfonyl-α-L-amino acids incorporating a methoxy-benzoyl structure have demonstrated notable antiproliferative effects. ekb.eg A study evaluated a series of these compounds against several human cancer cell lines, including Caucasian breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HEPG2), and pancreatic cancer (PaCa2). ekb.eg The results, measured by IC50 values (the concentration required to inhibit 50% of cell growth), indicated that specific derivatives were particularly potent against certain cell lines. For instance, 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine showed an IC50 of 51.9 µg/ml against HEPG2 cells, while the L-glutamine derivative was most active against MCF-7 cells with an IC50 of 54.2 µg/ml. ekb.eg

Similarly, novel bis(2-aminoethyl)amine derivatives have been screened for their in vitro cytotoxic activity against colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140). mdpi.com These compounds exhibited moderate antiproliferative potency, with a phenethyl derivative showing the highest growth-inhibitory activity across all tested cancer cell lines, with IC50 values ranging from 13.95 to 15.74 µM. mdpi.com The mechanism of this cytotoxic action may be linked to the reduction of interleukin-6 (IL-6) levels, which are known to be pro-inflammatory. mdpi.com

Another class of related compounds, methoxy-4'-amino chalcone (B49325) derivatives, has been tested against K562 and HL-60 leukemia cell lines. scilit.com The findings revealed that the number and position of methoxy (B1213986) groups on the chalcone structure significantly influenced the anticancer activity and selectivity. scilit.com

Interactive Table: Cytotoxicity of 4-(2-Aminoethyl)-2-methoxyphenol Derivatives

| Compound Class | Cell Line | IC50 Value | Source |

|---|---|---|---|

| Sulfonyl-α-L-amino acid derivative (L-cysteine) | HEPG2 (Liver) | 51.9 µg/ml | ekb.eg |

| Sulfonyl-α-L-amino acid derivative (L-glutamine) | MCF-7 (Breast) | 54.2 µg/ml | ekb.eg |

| Sulfonyl-α-L-amino acid derivative (L-tryptophan) | PaCa2 (Pancreatic) | 59.7 µg/ml | ekb.eg |

| bis(2-aminoethyl)amine derivative (phenethyl) | Cancer Cell Panel | 13.95 - 15.74 µM | mdpi.com |

Antimicrobial Properties and Related Activities

Derivatives of 4-(2-Aminoethyl)-2-methoxyphenol have shown promise as antimicrobial agents, with various studies demonstrating their efficacy against a range of bacteria and fungi.

Synthetic derivatives of 2-Methoxy-nicotinonitriles have been evaluated for their antimicrobial activity. worldnewsnaturalsciences.com These compounds were tested against both Gram-positive bacteria, such as Bacillus megaterium and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Salmonella taphimarium. worldnewsnaturalsciences.com The results were quantified by measuring the zone of inhibition in millimeters, indicating the area where bacterial growth was prevented by the compound. The study showed that these methoxy-containing derivatives possess notable antibacterial properties. worldnewsnaturalsciences.com

Furthermore, related methoxyphenol compounds like 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB) have been investigated for their antibacterial action against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov HMB demonstrated a minimum inhibitory concentration (MIC) of 1024 µg/ml, and its mechanism appears to involve targeting the bacterial cell membrane, leading to the release of intracellular proteins and nucleic acids. nih.gov

Interactive Table: Antibacterial Activity of 2-Methoxy-nicotinonitrile Derivatives

| Bacterial Strain | Type | Zone of Inhibition (mm) | Source |

|---|---|---|---|

| Bacillus megaterium | Gram-positive | Varies by derivative | worldnewsnaturalsciences.com |

| Staphylococcus aureus | Gram-positive | Varies by derivative | worldnewsnaturalsciences.com |

| Escherichia coli | Gram-negative | Varies by derivative | worldnewsnaturalsciences.com |

| Salmonella taphimarium | Gram-negative | Varies by derivative | worldnewsnaturalsciences.com |

The antifungal potential of 4-(2-Aminoethyl)-2-methoxyphenol derivatives has been explored against several pathogenic fungi. The same 2-Methoxy-nicotinonitrile derivatives tested for antibacterial activity were also assayed against the fungus Aspergillus niger, showing measurable zones of inhibition. worldnewsnaturalsciences.com

Other structurally related compounds have also demonstrated significant antifungal effects. A coumarin (B35378) derivative, 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC), exhibited strong inhibition against Aspergillus niger and Candida albicans. jmchemsci.com At a concentration of 0.75 mg/mL, ATMC produced inhibition zones of 14 mm and 19 mm for A. niger and C. albicans, respectively. jmchemsci.com

In another study, derivatives of 2-allylphenol, where the hydroxyl group was replaced by a methoxy group, showed a dramatic increase in antifungal activity against Botrytis cinerea. mdpi.com This modification reduced the IC50 value from 68 µg/mL for the parent compound to just 2 µg/mL for the methoxy derivative, indicating a potentiation of its effect. mdpi.com The proposed mechanism involves the inhibition of both the normal and alternative respiratory pathways in the fungus. mdpi.com Additionally, 2-hydroxy-4-methoxybenzaldehyde (2H4M) has been identified as a potent antifungal agent that can enhance the efficacy of other antifungal compounds by disrupting the cell wall integrity of fungi. mdpi.com

Interactive Table: Antifungal Activity of Methoxyphenol Derivatives

| Compound Class | Fungal Strain | Activity Metric | Result | Source |

|---|---|---|---|---|

| 2-Methoxy-nicotinonitrile | Aspergillus niger | Zone of Inhibition | Varies | worldnewsnaturalsciences.com |

| Methoxy-coumarin (ATMC) | Candida albicans | Zone of Inhibition | 19 mm @ 0.75 mg/mL | jmchemsci.com |

| Methoxy-coumarin (ATMC) | Aspergillus niger | Zone of Inhibition | 14 mm @ 0.75 mg/mL | jmchemsci.com |

| 2-allyl-1-methoxybenzene | Botrytis cinerea | IC50 | 2.00 µg/mL | mdpi.com |

Enzymatic Interactions and Metabolic Pathway Modulation

The methoxyphenol moiety is a key structural feature that allows for various enzymatic interactions, including the inhibition of enzymes involved in metabolic and inflammatory pathways.

Research into related methoxyphenol compounds has revealed significant enzyme-inhibiting activities. For example, 4-Fluoro-2-methoxyphenol, an analog of apocynin, was found to be a more potent inhibitor of the NADPH oxidase enzyme complex than its parent compound. nih.gov This inhibition is crucial as NADPH oxidase is involved in producing reactive oxygen species. The same study also showed that this compound inhibits myeloperoxidase (MPO) chlorinating activity. nih.gov The enhanced potency is attributed to increased lipophilicity, which may facilitate its passage through the cell membrane. nih.gov

Furthermore, derivatives of the related structure N-(4-amino-2-methoxyphenyl)-2-phenylacetamide have been investigated as potential inhibitors of other metabolic enzymes, such as α-glucosidase.

The cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. youtube.commdpi.com The COX-2 isozyme is typically induced during inflammation, making its selective inhibition a desirable trait for anti-inflammatory drugs with fewer side effects. nih.govyoutube.com

Derivatives of related methoxyphenyl compounds have been explored for this activity. Research indicates that derivatives of N-(4-amino-2-methoxyphenyl)-2-phenylacetamide may function as inhibitors of cyclooxygenase enzymes, which could reduce the production of pro-inflammatory mediators. This suggests that the methoxyphenol scaffold could be a valuable starting point for developing selective COX-2 inhibitors. sigmaaldrich.com

DNA Binding Studies of Complexed Derivatives

The study of how metal complexes interact with DNA is a critical area of research, particularly in the development of new therapeutic agents. Derivatives of 4-(2-Aminoethyl)-2-methoxyphenol, also known as this compound, can be chemically modified to form Schiff bases. These Schiff bases, typically formed through the condensation of an amine with an aldehyde, are versatile ligands capable of coordinating with various transition metal ions to form stable complexes.

While direct studies on Schiff base complexes of 4-(2-Aminoethyl)-2-methoxyphenol are not extensively documented in available literature, significant research has been conducted on structurally analogous compounds. Notably, Schiff bases derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde), which shares the same methoxyphenol moiety, have been widely studied. These analogues provide a strong basis for understanding the potential DNA binding activities of complexed 4-(2-Aminoethyl)-2-methoxyphenol derivatives.

These complexes, involving metals such as copper(II), nickel(II), cobalt(II), and zinc(II), are often investigated for their ability to bind to DNA through various modes, including intercalation, groove binding, or electrostatic interactions. researchgate.netnih.gov Intercalation involves the insertion of a planar part of the complex between the base pairs of the DNA double helix. nih.gov This interaction can lead to significant structural changes in the DNA, potentially inhibiting processes like replication and transcription, which is a mechanism of action for some anticancer drugs. innovareacademics.in

The investigation of these DNA-metal complex interactions typically employs several biophysical techniques:

UV-Visible Absorption Spectroscopy: This method is used to monitor changes in the absorption spectrum of the metal complex upon the addition of DNA. A decrease in absorption intensity (hypochromism) and a shift in wavelength (red shift) often indicate an intercalative binding mode, suggesting strong interaction between the complex and DNA base pairs. nih.gov

Fluorescence Spectroscopy: Competitive binding experiments using fluorescent dyes like ethidium (B1194527) bromide (EB), which is a known DNA intercalator, can elucidate the binding mechanism. A decrease in the fluorescence of the EB-DNA system upon addition of the metal complex suggests that the complex is displacing EB, indicating it also binds via intercalation. ias.ac.in

Viscosity Measurements: Intercalation typically causes a significant increase in the viscosity of a DNA solution because the DNA helix must lengthen to accommodate the intercalating ligand. This provides strong evidence for the intercalative binding mode. researchgate.net

Gel Electrophoresis: This technique is used to assess the ability of a metal complex to cleave DNA. The conversion of supercoiled plasmid DNA (like pBR322) to its nicked or linear form in the presence of the complex indicates DNA cleavage activity. innovareacademics.inias.ac.in

Research on vanillin-derived Schiff base metal complexes has shown that the nature of the metal ion and the specific structure of the ligand play crucial roles in their DNA binding affinity and mechanism. For instance, copper(II) complexes of Schiff bases derived from vanillin (B372448) have been shown to induce DNA fragmentation. innovareacademics.in Similarly, a magnesium(II) complex of a Schiff base derived from vanillin and the amino acid L-tryptophan was found to bind to DNA primarily through intercalation. researchgate.net

The following interactive table summarizes findings from studies on metal complexes of Schiff bases structurally related to those derivable from 4-(2-Aminoethyl)-2-methoxyphenol, highlighting their DNA interaction properties.

| Schiff Base Precursors | Metal Ion | Method of Study | Observed DNA Interaction | Reference |

|---|---|---|---|---|

| Vanillin + 4-Aminoantipyrine Dihydropyrimidone | Cu(II) | Gel Electrophoresis, MTT Assay | DNA fragmentation, Cytotoxic activity | innovareacademics.in |

| Vanillin + L-Tryptophan | Mg(II) | Spectroscopy, Cyclic Voltammetry, Viscosity | Intercalation and electrostatic interaction | researchgate.net |

| o-Vanillin + Amino Acids (e.g., Glycine, Alanine) | Cu(II), Zn(II) | Spectral and Thermal Analysis | Coordination via carboxylate, imino, and phenoxy groups, suggesting potential for DNA interaction | researchgate.net |

| 2-Hydroxy-3-methoxybenzaldehyde + 1,3-Phenylenediamine | Cu(II) | Spectroscopic and X-ray analysis | Formation of a stable complex with potential for biological activity | researchgate.net |

| Benzothiazole + Salicylaldehyde derivatives | Cu(II), Ni(II), Co(II) | UV-Vis, Fluorescence, Viscosity, Gel Electrophoresis | Intercalative binding and DNA cleavage | ias.ac.in |

These studies collectively suggest that metal complexes of Schiff bases derived from 4-(2-Aminoethyl)-2-methoxyphenol would likely exhibit significant DNA binding capabilities, with the specific mode and strength of interaction being dependent on the coordinated metal and the full structure of the ligand.

Modulation of Endoplasmic Reticulum Stress Pathways (e.g., eIF2B Targeting by Analogues)

The endoplasmic reticulum (ER) is a crucial organelle for protein synthesis and folding. When the folding capacity of the ER is exceeded, a state known as ER stress occurs, which activates the Unfolded Protein Response (UPR). nih.gov The UPR aims to restore homeostasis but can trigger cell death if the stress is prolonged or severe. A key component of the UPR is the PERK pathway, which leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α inhibits its guanine (B1146940) nucleotide exchange factor, eIF2B, resulting in a general shutdown of protein synthesis. mdpi.com Modulating this pathway with small molecules is a promising therapeutic strategy for various diseases, including neurodegenerative disorders. mdpi.com

Despite a thorough review of available scientific literature, no studies were identified that specifically investigate the role of 4-(2-Aminoethyl)-2-methoxyphenol or its direct analogues in the modulation of endoplasmic reticulum stress pathways or the targeting of eIF2B. Research in this area has focused on other classes of molecules, such as the well-characterized small molecule ISRIB, which acts downstream of eIF2α phosphorylation to restore protein synthesis, and various polyphenolic compounds like curcumin, which have been explored for their potential to mitigate ER stress. mdpi.comnih.gov Therefore, this specific biological activity for analogues of 4-(2-Aminoethyl)-2-methoxyphenol cannot be substantiated at this time.

Analytical Methodologies for 4 2 Aminoethyl 2 Methoxyphenol and Its Metabolites

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods are fundamental in confirming the molecular structure of 4-(2-Aminoethyl)-2-methoxyphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. While experimental spectra for 4-(2-Aminoethyl)-2-methoxyphenol are not widely published, data from structurally similar compounds allow for the prediction of its spectral characteristics.

¹H NMR: The ¹H NMR spectrum of 4-(2-Aminoethyl)-2-methoxyphenol is expected to show distinct signals corresponding to the aromatic protons, the ethylamine (B1201723) side chain protons, and the methoxy (B1213986) group protons. For instance, a similar compound, 4-((benzylamino)methyl)-2-methoxyphenol, shows characteristic signals for its methoxy and aromatic protons. chegg.com Based on related structures like p-(2-Methoxyethyl)phenol, the methoxy protons (O-CH₃) would likely appear as a singlet around 3.8 ppm, while the ethyl side chain protons would present as two triplets. The aromatic protons on the benzene (B151609) ring would appear as multiplets in the region of 6.7-6.9 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. For p-(2-Methoxyethyl)phenol, a related compound, characteristic peaks are observed for the methoxy carbon, the ethyl side chain carbons, and the aromatic carbons. chemicalbook.com For 4-(2-Aminoethyl)-2-methoxyphenol, the methoxy carbon is expected around 56 ppm. The ethylamine side chain carbons would appear at approximately 35 ppm (-CH₂-Ar) and 42 ppm (-CH₂-N). The aromatic carbons would resonate between 112 and 147 ppm.

Predicted NMR Data for 4-(2-Aminoethyl)-2-methoxyphenol based on Analogous Compounds

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Reference Compound(s) |

|---|---|---|---|

| Ar-H | 6.7 - 6.9 (m) | 112 - 122 | p-(2-Methoxyethyl)phenol, 4-((benzylamino)methyl)-2-methoxyphenol |

| Ar-C | - | 130 - 147 | p-(2-Methoxyethyl)phenol, 4-Aminophenol |

| -OCH₃ | ~3.8 (s) | ~56 | p-(2-Methoxyethyl)phenol |

| -CH₂-Ar | ~2.7 (t) | ~35 | - |

| -CH₂-N | ~3.1 (t) | ~42 | - |

Mass Spectrometry (MS, LC-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it allows for the separation and sensitive detection of the analyte in complex mixtures.

LC-MS/MS is the gold standard for the quantification of 4-(2-Aminoethyl)-2-methoxyphenol (3-methoxytyramine) in biological samples like plasma and urine. bohrium.com This method offers high sensitivity and specificity, which is crucial given the low endogenous concentrations of the compound. nih.gov The analysis typically involves solid-phase extraction to isolate the analyte from the biological matrix, followed by injection into the LC-MS/MS system. bohrium.com In positive ion mode, the compound is often detected as its protonated molecule [M+H]⁺ at m/z 168.1. uni.lu

The clinical sensitivity and specificity of plasma free this compound analysis using LC-MS/MS have been reported to be as high as 86% and 96%, respectively, for detecting certain tumors. cda-amc.ca

Predicted Collision Cross Section (CCS) Data for 4-(2-Aminoethyl)-2-methoxyphenol Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 168.10192 | 134.7 |

| [M+Na]⁺ | 190.08386 | 142.6 |

| [M-H]⁻ | 166.08736 | 137.0 |

| [M+NH₄]⁺ | 185.12846 | 154.5 |

| [M+K]⁺ | 206.05780 | 140.5 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(2-Aminoethyl)-2-methoxyphenol would display characteristic absorption bands for its phenol (B47542), amine, and methoxy groups. Data from the closely related compound 4-(2-aminoethyl)phenol shows characteristic peaks for the O-H and N-H stretches. nist.gov The spectrum of 4-(2-Methoxyethyl)phenol further helps in assigning the C-O stretches. spectrabase.com

Expected IR Absorption Bands for 4-(2-Aminoethyl)-2-methoxyphenol

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Phenolic O-H | 3400 - 3200 (broad) | Stretching |

| Amine N-H | 3400 - 3300 | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 3000 - 2850 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| Aryl C-O | 1260 - 1200 | Stretching |

| Alkyl C-O (ether) | 1150 - 1085 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Phenolic compounds like 4-(2-Aminoethyl)-2-methoxyphenol are expected to exhibit characteristic UV absorption maxima. The benzene ring with its hydroxyl and methoxy substituents constitutes a chromophore that typically absorbs in the UV region. Based on similar phenolic structures, one would anticipate a primary absorption band (π → π* transition) around 220-230 nm and a secondary band (n → π* transition) around 270-280 nm. The exact position and intensity of these bands can be influenced by the solvent and pH. While specific UV-Vis spectra for this compound are not detailed in the reviewed literature, the expected absorption characteristics are well-established for this class of molecules. rsc.org

Chromatographic Separation and Quantification Methods in Biological Matrices

The accurate measurement of 4-(2-Aminoethyl)-2-methoxyphenol in complex biological matrices such as plasma and urine is essential for clinical diagnostics. mayocliniclabs.comrupahealth.com High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), especially when coupled with tandem mass spectrometry (MS/MS), are the predominant techniques for this purpose. bohrium.comendocrine-abstracts.org

A typical method involves sample preparation via solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. bohrium.com The separation is then achieved on a C18 or a HILIC column with a gradient elution mobile phase, often consisting of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724) with formic acid. nih.govnih.gov

The LC-MS/MS method is highly valued for its ability to provide both separation and specific detection, enabling the reliable quantification of this compound even at very low concentrations. nih.gov Method validation typically includes assessing linearity, sensitivity, accuracy, precision, recovery, and stability to ensure the results are dependable for clinical interpretation. nih.gov For example, a developed LC-MS/MS method for plasma this compound demonstrated stability for up to 2 years when stored at -70 °C and after at least three freeze-thaw cycles. nih.gov

Typical Parameters for LC-MS/MS Analysis of this compound

| Parameter | Description | Reference |

|---|---|---|

| Technique | UPLC-MS/MS or HPLC-MS/MS | bohrium.comendocrine-abstracts.org |

| Sample Matrix | Plasma, 24-hour Urine | cda-amc.camayocliniclabs.com |

| Sample Preparation | Solid-Phase Extraction (SPE) | bohrium.com |

| Column | Reversed-phase (e.g., C18) or HILIC | nih.gov |

| Mobile Phase | Gradient elution with aqueous buffer (e.g., ammonium (B1175870) formate) and organic solvent (e.g., acetonitrile/methanol) with formic acid | nih.govnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | nih.gov |

| Clinical Application | Diagnosis and monitoring of pheochromocytoma and paraganglioma | endocrine-abstracts.orgnih.govnih.gov |

Advanced Imaging and Cellular Assays for Biological Assessment

Investigating the biological effects of 4-(2-Aminoethyl)-2-methoxyphenol at the cellular level requires sophisticated assays and imaging techniques.

Cellular assays have been instrumental in linking elevated levels of urinary this compound to the activity of the MYC oncogene in neuroblastoma. rupahealth.comnih.gov Researchers have developed a "3MT gene signature" based on differentially expressed genes in patient cohorts, which can predict clinical outcomes. nih.gov This involves quantifying gene expression through methods like RNA sequencing or microarray analysis in cancer cell lines or patient tumor samples. nih.gov Furthermore, studies have shown that this compound can act as a neuromodulator through the trace amine-associated receptor 1 (TAAR1), suggesting that receptor binding assays or downstream signaling pathway analyses (e.g., measuring cyclic AMP levels) could be employed to assess its biological activity. rupahealth.com

While direct cellular imaging of 4-(2-Aminoethyl)-2-methoxyphenol is not commonly reported, advanced imaging modalities offer potential avenues for future research. Techniques such as correlative light-electron microscopy (CLEM), focused ion beam-scanning electron microscopy (FIB-SEM), and soft X-ray cryo-tomography (SXT) could be used to visualize the subcellular consequences of its activity. weizmann.ac.il For instance, these methods could explore changes in cellular ultrastructure, organelle morphology, or the localization of protein targets in response to the compound. weizmann.ac.ilcellularimaging.org Such approaches could provide invaluable insights into the mechanisms underlying the biological functions of 4-(2-Aminoethyl)-2-methoxyphenol.

Fluorescence Microscopy for Cellular Localization and Activity

Fluorescence microscopy is a critical tool for visualizing the distribution of 4-(2-Aminoethyl)-2-methoxyphenol within cellular structures. This technique can be employed to understand the compound's uptake, accumulation, and interaction with specific organelles. While direct fluorescent labeling of 4-(2-Aminoethyl)-2-methoxyphenol can be challenging, researchers may utilize fluorescent probes that respond to changes induced by the compound, such as alterations in intracellular pH or redox state. The inherent fluorescence of some related phenolic compounds can also be exploited to track their presence within cells, providing insights into their mechanisms of action at a subcellular level.

In Vitro Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds like 4-(2-Aminoethyl)-2-methoxyphenol on cultured cells. This assay measures the metabolic activity of cells, which is generally correlated with cell viability. In the presence of viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The concentration of the formazan, which can be quantified spectrophotometrically after dissolution, is proportional to the number of living cells. Studies on related phenolic amines have utilized the MTT assay to determine the concentration-dependent effects on cell proliferation and to identify potential therapeutic windows.

Radical Scavenging Assays (e.g., DPPH Assay)

The antioxidant potential of 4-(2-Aminoethyl)-2-methoxyphenol can be quantified using radical scavenging assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being a common choice. DPPH is a stable free radical that exhibits a deep violet color in solution. When it reacts with an antioxidant compound that can donate a hydrogen atom, the DPPH is reduced, and its color fades. The degree of discoloration, measured by a spectrophotometer, is indicative of the compound's radical scavenging capacity. The phenolic hydroxyl group and the amine function in 4-(2-Aminoethyl)-2-methoxyphenol are expected to contribute to its ability to quench free radicals. Research on analogous compounds has demonstrated significant antioxidant activity using this method.

Gene Expression Analysis (e.g., Northern Blot)

To understand the impact of 4-(2-Aminoethyl)-2-methoxyphenol on cellular function at the genetic level, gene expression analysis techniques like Northern blotting can be employed. This method involves the separation of RNA molecules by size using gel electrophoresis, followed by their transfer to a solid support membrane. A labeled probe complementary to a specific gene of interest is then hybridized to the membrane, allowing for the detection and quantification of that particular mRNA transcript. This can reveal whether 4-(2-Aminoethyl)-2-methoxyphenol upregulates or downregulates the expression of genes involved in processes such as apoptosis, cell cycle regulation, or stress responses.

Computational Chemistry and In Silico Approaches in Compound Research

Computational methods are invaluable for predicting the properties and activities of 4-(2-Aminoethyl)-2-methoxyphenol, guiding further experimental research.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity. For 4-(2-Aminoethyl)-2-methoxyphenol, QSAR studies can be used to predict its various activities, such as its antioxidant capacity or its potential interactions with biological targets. By analyzing a series of related compounds and their experimentally determined activities, a mathematical model is developed. This model can then be used to predict the activity of new or untested compounds, including 4-(2-Aminoethyl)-2-methoxyphenol, based on their structural features.

Density Functional Theory (DFT) and Semi-Empirical Models (e.g., AM1, PM3, MNDO, B3LYP/6-311++G (d,p))

Computational chemistry methods like Density Functional Theory (DFT) and semi-empirical models provide detailed insights into the electronic structure and properties of 4-(2-Aminoethyl)-2-methoxyphenol.

Semi-Empirical Models (AM1, PM3, MNDO): These methods use approximations derived from experimental data to simplify quantum mechanical calculations, making them computationally less expensive. They can be used to quickly estimate properties such as molecular geometry, heat of formation, and dipole moment.

Density Functional Theory (DFT): DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, offer a higher level of accuracy by calculating the electron density of the molecule. This approach can be used to predict a wide range of properties for 4-(2-Aminoethyl)-2-methoxyphenol, including:

Optimized molecular geometry: The most stable three-dimensional arrangement of the atoms.

Vibrational frequencies: To aid in the interpretation of infrared and Raman spectra.

Electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and antioxidant potential.

Thermodynamic parameters: Including enthalpy, entropy, and Gibbs free energy.

The table below presents a hypothetical comparison of computational methods for analyzing 4-(2-Aminoethyl)-2-methoxyphenol.

| Computational Method | Key Application for 4-(2-Aminoethyl)-2-methoxyphenol | Level of Accuracy |

| AM1 | Rapid initial geometry optimization and electronic property screening. | Low to Medium |

| PM3 | Similar to AM1, often used for larger systems or initial conformational analysis. | Low to Medium |

| MNDO | An earlier semi-empirical method, useful for certain classes of molecules. | Low |

| DFT (B3LYP/6-311++G(d,p)) | High-accuracy determination of molecular structure, vibrational spectra, and electronic properties like HOMO-LUMO gap. | High |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. mdpi.com These simulations can provide insights into the conformational flexibility of 4-(2-Aminoethyl)-2-methoxyphenol, which is crucial for its interaction with biological targets. The flexible ethylamine side chain allows the molecule to adopt various conformations, or spatial arrangements of its atoms.

Conformational analysis of 4-(2-Aminoethyl)-2-methoxyphenol reveals the presence of different stable conformers, such as anti and gauche forms, arising from rotation around the C-C and C-N bonds of the ethylamine side chain. The relative energies of these conformers can be calculated using quantum chemical methods like Density Functional Theory (DFT). Studies have shown that intramolecular hydrogen bonding between the phenolic hydroxyl group and the methoxy oxygen can stabilize certain conformations. The population of these conformers can be influenced by the surrounding environment, such as the solvent.

MD simulations can model the behavior of 4-(2-Aminoethyl)-2-methoxyphenol in different environments, such as in a vacuum or in aqueous solution, to understand how intermolecular interactions affect its conformational preferences. researchgate.net These simulations track the trajectory of each atom over time, providing a detailed picture of the molecule's flexibility and the transitions between different conformational states. This information is vital for understanding how the molecule might adapt its shape to fit into the binding pocket of a receptor.

Table 1: Key Aspects of Molecular Dynamics and Conformational Analysis of 4-(2-Aminoethyl)-2-methoxyphenol

| Parameter | Description | Significance |

| Conformational Isomers | Different spatial arrangements of the atoms due to rotation around single bonds (e.g., anti, gauche). | The specific conformation of the molecule can influence its ability to bind to a receptor. |

| Intramolecular Hydrogen Bonding | Hydrogen bond formation between the phenolic -OH and the methoxy oxygen or the amino group. | Stabilizes certain conformations, influencing the overall shape and reactivity of the molecule. |

| Solvent Effects | The influence of the surrounding solvent on the conformational equilibrium. | The polarity of the solvent can affect the stability of different conformers. |

| Energy Landscapes | A map of the potential energy of the molecule as a function of its conformational coordinates. | Helps to identify the most stable conformations and the energy barriers between them. |

Prediction of Biological Activities and Receptor Interactions

Computational methods are increasingly used to predict the biological activities of small molecules and their interactions with protein targets. For 4-(2-Aminoethyl)-2-methoxyphenol, these predictions are often based on its structural similarity to known neurotransmitters, particularly dopamine (B1211576). chemicalbook.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.gov By docking 4-(2-Aminoethyl)-2-methoxyphenol into the binding sites of various receptors, researchers can estimate its binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This can help to predict which receptors the compound is most likely to interact with.

Pharmacophore modeling is another approach used to predict biological activity. A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target. By comparing the pharmacophore of 4-(2-Aminoethyl)-2-methoxyphenol with those of known active compounds, it is possible to predict its potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 4-(2-Aminoethyl)-2-methoxyphenol are not widely reported in the provided context, the principles of QSAR can be applied to predict its activity based on its physicochemical properties, such as lipophilicity, electronic properties, and steric parameters.

Research has explored the interaction of similar phenethylamine (B48288) derivatives with various receptors, including serotonin (B10506) (5-HT) and trace amine-associated receptors (TAARs). frontiersin.org For example, studies on 2,5-dimethoxyphenethylamines have shown that modifications to the alkoxy substituents can significantly affect binding affinity and activation of 5-HT2A receptors. frontiersin.org While not directly studying 4-(2-Aminoethyl)-2-methoxyphenol, these findings provide a framework for understanding how its structural features might govern its receptor interactions.

Table 2: Predicted Biological Activities and Receptor Interactions

| Predicted Activity | Basis for Prediction | Potential Receptor Targets |

| Neurotransmitter-like activity | Structural similarity to dopamine. chemicalbook.com | Dopamine receptors, Serotonin receptors, Trace Amine-Associated Receptors (TAARs). frontiersin.org |

| Antioxidant activity | Presence of a phenolic hydroxyl group. solubilityofthings.com | Not applicable (chemical property). |

It is important to note that these computational predictions provide valuable hypotheses that require experimental validation to confirm the biological activity and receptor interactions of 4-(2-Aminoethyl)-2-methoxyphenol.

Metabolism and Biosynthesis of 4 2 Aminoethyl 2 Methoxyphenol

Biosynthetic Pathways in Mammalian Systems

The compound 4-(2-Aminoethyl)-2-methoxyphenol, more commonly known as 3-Methoxytyramine (3-MT), is a significant endogenous chemical in mammalian systems. nih.gov It is recognized as a major metabolite of the crucial neurotransmitter dopamine (B1211576) and is classified as a human trace amine. wikipedia.orgrupahealth.com Its formation and degradation are key components of catecholamine metabolism.

The primary biosynthetic pathway for 4-(2-Aminoethyl)-2-methoxyphenol in mammals involves the enzymatic conversion of dopamine. wikipedia.org This reaction is catalyzed by the enzyme Catechol-O-methyltransferase (COMT). ebi.ac.uk The process entails the transfer of a methyl group from the donor molecule S-adenosylmethionine (SAMe) to the hydroxyl group at the 3-position of dopamine's catechol ring. ebi.ac.uk This O-methylation results in the formation of 4-(2-Aminoethyl)-2-methoxyphenol. ebi.ac.ukpharmgkb.org

This metabolic step is a principal route for the degradation of dopamine that has been released into the extracellular space. nih.govnih.gov COMT is predominantly located in glial cells, highlighting the importance of these cells in modulating dopamine signaling. cda-amc.ca The conversion of dopamine to 3-MT is a critical process for regulating the concentration and activity of dopamine in various tissues, including the brain. rupahealth.comebi.ac.uk

Table 1: Key Components in the Formation of 4-(2-Aminoethyl)-2-methoxyphenol

| Precursor | Enzyme | Methyl Donor | Product |

|---|

Following its formation, 4-(2-Aminoethyl)-2-methoxyphenol is further metabolized, primarily through oxidative deamination. This degradation is carried out by the enzyme Monoamine Oxidase (MAO). wikipedia.orgrupahealth.com The action of MAO on 3-MT leads to the production of homovanillic acid (HVA). wikipedia.orgcda-amc.ca

This conversion represents a major pathway for the inactivation of 3-MT. nih.gov The resulting HVA is a water-soluble compound that is subsequently cleared from the brain and largely excreted from the body in the urine. wikipedia.orgrupahealth.com MAO enzymes are present in various cell types, including neurons and glial cells, ensuring the efficient breakdown of monoamines. cda-amc.ca The measurement of HVA levels is often used in clinical settings as an indicator of dopamine turnover.